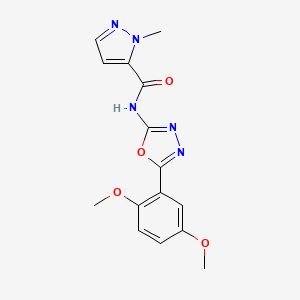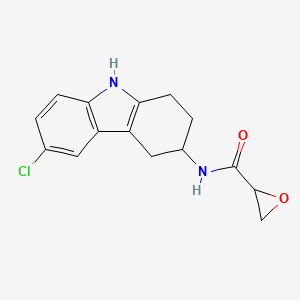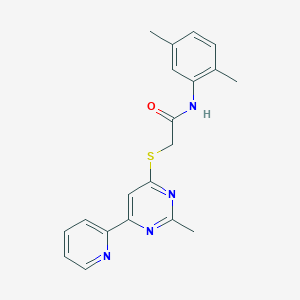
(3-Pyridin-4-yloxycyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pyridin-4-yloxycyclopentyl)methanamine is an organic compound that features a pyridine ring attached to a cyclopentyl group via an ether linkage, with a methanamine group attached to the cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-4-yloxycyclopentyl)methanamine typically involves the following steps:
Formation of the Ether Linkage: The pyridine ring is reacted with a cyclopentyl halide in the presence of a base to form the ether linkage. Common bases used include potassium carbonate or sodium hydride.
Introduction of the Methanamine Group: The cyclopentyl ether intermediate is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-Pyridin-4-yloxycyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the cyclopentyl group.
Reduction: Reduced forms of the compound, potentially altering the pyridine ring or the methanamine group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Pyridin-4-yloxycyclopentyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as acting as an inhibitor or modulator of specific biological pathways.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (3-Pyridin-4-yloxycyclopentyl)methanamine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-Pyridin-4-yloxycyclopentyl)amine: Similar structure but lacks the methanamine group.
(3-Pyridin-4-yloxycyclopentyl)methanol: Similar structure but has a hydroxyl group instead of a methanamine group.
Uniqueness
(3-Pyridin-4-yloxycyclopentyl)methanamine is unique due to the presence of both the pyridine ring and the methanamine group, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-pyridin-4-yloxycyclopentyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-1-2-11(7-9)14-10-3-5-13-6-4-10/h3-6,9,11H,1-2,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKSDPVGTLTNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)
![3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)

![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B2956525.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2956526.png)
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)
